![molecular formula C14H14N6O B13870034 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazole and pyrido[3,2-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the morpholine ring via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Used as kinase inhibitors in cancer therapy.
Morpholine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is unique due to its combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Biological Activity
The compound 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is a novel derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N8O. This compound features a morpholine ring connected to a pyrido[3,2-d]pyrimidine structure with an imidazole moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and pyrimidine rings through condensation reactions. The Mannich reaction is often employed to introduce the morpholine group effectively. This method allows for the efficient creation of biologically active compounds with enhanced pharmacological profiles .
Anticancer Activity
Research has demonstrated that derivatives of imidazole and pyrimidine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The inhibition of c-KIT kinase has been highlighted as a crucial mechanism for anticancer activity, particularly in hematological malignancies .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 5.4 | c-KIT inhibition |
Study B | K-562 | 3.8 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been utilized to assess its efficacy against pathogens such as E. coli and S. aureus.
Pathogen | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant properties. The DPPH radical scavenging assay has shown that it can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis observed through caspase activation assays.
- Antimicrobial Assessment : Another study focused on the antimicrobial activity against multidrug-resistant strains of E. coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C14H14N6O/c1-2-11-12(16-3-1)13(19-6-8-21-9-7-19)18-14(17-11)20-5-4-15-10-20/h1-5,10H,6-9H2 |
InChI Key |
VOCIJOXNWUOZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.